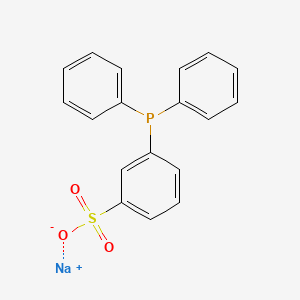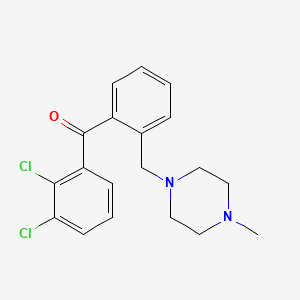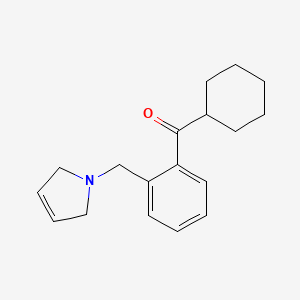
Sodium 3-(diphenylphosphino)benzenesulfonate
概要
説明
Sodium 3-(diphenylphosphino)benzenesulfonate is a compound that has been studied for its potential applications in various chemical reactions and processes. While the provided papers do not directly discuss this compound, they do provide insights into related sulfonate compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of sodium 3-(diphenylphosphino)benzenesulfonate.
Synthesis Analysis
The synthesis of related sulfonate compounds often involves multi-step reactions, including radical strategies, as seen in the generation of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite . The process involves photocatalysis under visible light irradiation, indicating that similar conditions might be applicable for synthesizing sodium 3-(diphenylphosphino)benzenesulfonate. Additionally, the synthesis of sodium p-n-dodecylbenzenesulfonate-[phenyl-U-14C] involves Friedel-Crafts acylation, reduction, and sulfonation steps , which could be relevant to the synthesis of sodium 3-(diphenylphosphino)benzenesulfonate.
Molecular Structure Analysis
The molecular structure of sulfonate compounds can be complex, and their properties can be influenced by the presence of different functional groups. For example, the para-sulfonated ligand in ruthenium(II) complexes with potassium (4-diphenylphosphino)benzenesulfonate has a Tolman cone angle slightly smaller than that of PPh3, which affects its reactivity . This suggests that the molecular structure of sodium 3-(diphenylphosphino)benzenesulfonate would also have unique characteristics influencing its chemical behavior.
Chemical Reactions Analysis
Sulfonate compounds are known to participate in a variety of chemical reactions. The ruthenium(II) complexes with (4-diphenylphosphino)benzenesulfonate are used in catalyzing the hydrogenation of trans-cinnamaldehyde, with the reaction being pH-dependent . This indicates that sodium 3-(diphenylphosphino)benzenesulfonate could also be involved in similar catalytic processes, with its reactivity potentially influenced by pH and other environmental factors.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonate compounds can be correlated with their molecular descriptors. For instance, a quantitative structure-property relationship (QSPR) model has been developed for the critical micelle concentration (cmc) of sodium alkyl benzenesulfonates, which is based on topological and quantum chemical descriptors . This suggests that the cmc and other properties of sodium 3-(diphenylphosphino)benzenesulfonate could potentially be predicted using similar models. Additionally, the introduction of different substituents, such as a trifluoromethyl group, can affect the solubility and reactivity of sulfonate compounds , which could be relevant for modifying the properties of sodium 3-(diphenylphosphino)benzenesulfonate for specific applications.
科学的研究の応用
It is used as a ligand in various types of coupling reactions . Here are some more applications:
- Buchwald-Hartwig Cross Coupling : This reaction is used to form carbon-nitrogen bonds. The Sodium 3-(diphenylphosphino)benzenesulfonate acts as a ligand to facilitate the reaction .
- Suzuki-Miyaura Coupling : This reaction is used to form carbon-carbon bonds. The Sodium 3-(diphenylphosphino)benzenesulfonate acts as a ligand to facilitate the reaction .
- Stille Coupling : This reaction is used to form carbon-carbon bonds between an organotin compound and an organic halide. The Sodium 3-(diphenylphosphino)benzenesulfonate acts as a ligand to facilitate the reaction .
- Sonogashira Coupling : This reaction is used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide. The Sodium 3-(diphenylphosphino)benzenesulfonate acts as a ligand to facilitate the reaction .
- Negishi Coupling : This reaction is used to form carbon-carbon bonds between an organozinc compound and an organic halide. The Sodium 3-(diphenylphosphino)benzenesulfonate acts as a ligand to facilitate the reaction .
- Heck Coupling : This reaction is used to form carbon-carbon bonds between an alkene and an aryl or vinyl halide. The Sodium 3-(diphenylphosphino)benzenesulfonate acts as a ligand to facilitate the reaction .
These coupling reactions are widely used in the field of organic synthesis for creating carbon-carbon bonds between two different organic compounds. The specific application, experimental procedure, and outcomes can vary greatly depending on the reactants used and the specific type of coupling reaction .
It is used as a ligand in various types of coupling reactions . Here are some more applications:
- Buchwald-Hartwig Cross Coupling : This reaction is used to form carbon-nitrogen bonds. The Sodium 3-(diphenylphosphino)benzenesulfonate acts as a ligand to facilitate the reaction .
- Suzuki-Miyaura Coupling : This reaction is used to form carbon-carbon bonds. The Sodium 3-(diphenylphosphino)benzenesulfonate acts as a ligand to facilitate the reaction .
- Stille Coupling : This reaction is used to form carbon-carbon bonds between an organotin compound and an organic halide. The Sodium 3-(diphenylphosphino)benzenesulfonate acts as a ligand to facilitate the reaction .
- Sonogashira Coupling : This reaction is used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide. The Sodium 3-(diphenylphosphino)benzenesulfonate acts as a ligand to facilitate the reaction .
- Negishi Coupling : This reaction is used to form carbon-carbon bonds between an organozinc compound and an organic halide. The Sodium 3-(diphenylphosphino)benzenesulfonate acts as a ligand to facilitate the reaction .
- Heck Coupling : This reaction is used to form carbon-carbon bonds between an alkene and an aryl or vinyl halide. The Sodium 3-(diphenylphosphino)benzenesulfonate acts as a ligand to facilitate the reaction .
These coupling reactions are widely used in the field of organic synthesis for creating carbon-carbon bonds between two different organic compounds. The specific application, experimental procedure, and outcomes can vary greatly depending on the reactants used and the specific type of coupling reaction .
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with the compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
特性
IUPAC Name |
sodium;3-diphenylphosphanylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUROZDXWLPVHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NaO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(diphenylphosphino)benzenesulfonate | |
CAS RN |
63995-75-5 | |
| Record name | Sodium 3-(diphenylphosphino)benzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)


![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)


![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)



